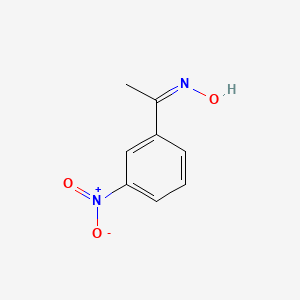

1-(3-Nitrophenyl)ethanone oxime

Description

Reaction of 1-(3-Nitrophenyl)ethanone with Hydroxylamine (B1172632) Hydrochloride

The primary route to 1-(3-nitrophenyl)ethanone oxime involves the reaction of 1-(3-nitrophenyl)ethanone with hydroxylamine hydrochloride. lookchem.comgoogle.com This reaction is a nucleophilic addition of hydroxylamine to the carbonyl group of the ketone, followed by dehydration to form the oxime.

A general procedure involves dissolving 1-(3-nitrophenyl)ethanone in an alcohol, such as ethanol (B145695) or methanol. lookchem.communi.cz To this solution, hydroxylamine hydrochloride is added. lookchem.comgoogle.com The mixture is then typically heated to facilitate the reaction. google.commdpi.com

Role of Catalytic and Stoichiometric Bases

The condensation reaction is often facilitated by the presence of a base. The base neutralizes the hydrochloric acid formed from hydroxylamine hydrochloride, thereby liberating the free hydroxylamine, which is the active nucleophile. Common bases employed include pyridine (B92270), sodium acetate (B1210297), and potassium hydroxide (B78521). lookchem.comorgsyn.org

Pyridine: Pyridine is frequently used as a base and sometimes as a solvent in this reaction. researchgate.netorgsyn.org It effectively neutralizes the liberated HCl.

Sodium Hydroxide: In some procedures, an aqueous solution of sodium hydroxide is added to the reaction mixture. lookchem.comgoogle.com This provides a strong basic environment to drive the reaction to completion.

Potassium Carbonate: Potassium carbonate is another effective base used in the oximation of ketones. researchgate.net

The choice of base can influence the reaction rate and yield. The basicity and solubility of the chosen base in the reaction medium are crucial factors.

Optimization of Reaction Parameters

The efficiency of the synthesis of this compound is highly dependent on the reaction conditions. Key parameters that are often optimized include the solvent system, temperature, reaction time, and stoichiometry of the reagents. researchgate.net

The choice of solvent is critical for the successful synthesis of oximes. Alcohols, such as ethanol and methanol, are commonly used as they are good solvents for both the ketone and hydroxylamine hydrochloride. lookchem.communi.czorgsyn.org The use of aqueous media, often in conjunction with an organic solvent, is also prevalent, particularly when inorganic bases like sodium hydroxide are used. lookchem.comorgsyn.org The presence of water can help in dissolving the hydroxylamine salt and the base. orgsyn.org

| Solvent System | Typical Use |

| Ethanol/Water | Used with bases like sodium hydroxide. lookchem.com |

| Ethanol | A common solvent for the reaction with pyridine as a base. researchgate.netorgsyn.org |

| Methanol | An alternative to ethanol, used in similar contexts. muni.cz |

The reaction temperature and duration are interdependent and crucial for maximizing the yield and minimizing side reactions.

Temperature: The reaction is often carried out at elevated temperatures, such as refluxing in ethanol, to increase the reaction rate. mdpi.com However, some procedures report the reaction being conducted at room temperature or even at 0°C, particularly during the addition of strong bases. lookchem.com One specific method mentions stirring the reaction mixture at 40 to 45°C. google.com

Reaction Time: The reaction time can vary significantly, from a few hours to overnight. lookchem.comgoogle.com For instance, one procedure specifies a reaction time of 24 hours at 20°C, while another indicates a duration of 5-7 hours at a higher temperature. lookchem.comgoogle.com Monitoring the reaction progress by techniques like Thin Layer Chromatography (TLC) is a common practice to determine the optimal reaction time. researchgate.net

| Temperature | Reaction Time | Reference |

| 20 °C | 24 hours | lookchem.com |

| 40-45 °C | 5-7 hours | google.com |

| Reflux | 5 hours | mdpi.com |

The stoichiometry of the reactants plays a significant role in the efficiency of the oximation reaction. Typically, a slight excess of hydroxylamine hydrochloride is used to ensure complete conversion of the ketone. google.comorgsyn.org The amount of base used is generally equivalent to or in slight excess of the hydroxylamine hydrochloride to ensure complete neutralization of the acid. For example, a process might use 1 to 1.3 equivalents of a 30% sodium hydroxide solution. google.com

| Reactant | Molar Ratio (relative to ketone) | Reference |

| Hydroxylamine Hydrochloride | ~1.5 equivalents | orgsyn.org |

| Sodium Hydroxide | 1-1.3 equivalents | google.com |

Structure

3D Structure

Properties

CAS No. |

7471-32-1 |

|---|---|

Molecular Formula |

C8H8N2O3 |

Molecular Weight |

180.16 g/mol |

IUPAC Name |

(NZ)-N-[1-(3-nitrophenyl)ethylidene]hydroxylamine |

InChI |

InChI=1S/C8H8N2O3/c1-6(9-11)7-3-2-4-8(5-7)10(12)13/h2-5,11H,1H3/b9-6- |

InChI Key |

PDRKZXUNOXCETR-TWGQIWQCSA-N |

Isomeric SMILES |

C/C(=N/O)/C1=CC(=CC=C1)[N+](=O)[O-] |

Canonical SMILES |

CC(=NO)C1=CC(=CC=C1)[N+](=O)[O-] |

Origin of Product |

United States |

Synthetic Methodologies for 1 3 Nitrophenyl Ethanone Oxime and Precursors

Classic Condensation Approaches

Optimization of Reaction Parameters

pH Control for Enhanced Yield and Selectivity

In the synthesis of ketoximes from ketones and hydroxylamine (B1172632), the pH of the reaction medium is a critical parameter that significantly influences reaction rate, yield, and selectivity. The conventional synthesis involves the reaction of the corresponding ketone, 3-nitroacetophenone, with hydroxylamine hydrochloride. academie-sciences.fr The liberation of hydrochloric acid during the reaction necessitates the use of a base to maintain an optimal pH, which is crucial for preventing undesirable side reactions and ensuring high conversion. academie-sciences.frgoogle.com

Research indicates that maintaining a slightly alkaline condition is often optimal for oximation. For the synthesis of the (E)-isomer of 1-(3-nitrophenyl)ethanone oxime, a reaction conducted at a controlled pH of 9 resulted in a high yield of 98%. lookchem.com This was achieved using sodium hydroxide (B78521) in an ethanol-water solvent system over 24 hours at room temperature. lookchem.com The control of pH is essential not only for maximizing the yield but also for controlling the dynamics of the reversible oxime formation and hydrolysis. rsc.org For particularly reactive ketones, maintaining a specific pH range with buffering agents like pyridine (B92270) or calcium carbonate can prevent side reactions such as condensation. google.com

Table 1: Effect of pH on the Synthesis of (E)-1-(3-Nitrophenyl)ethanone Oxime

| Precursor | Reagents | Solvent | pH | Temperature (°C) | Time (h) | Yield (%) | Reference |

|---|

Alternative and Advanced Synthetic Routes

Beyond traditional condensation methods, alternative synthetic strategies have been developed to improve efficiency, selectivity, and substrate scope. These include novel catalytic systems and streamlined one-pot procedures.

A modern approach to oxime synthesis involves the iron-catalyzed nitrosation of olefins. This method provides a direct route to ketoximes from readily available styrenes. rsc.org For the synthesis of this compound, the corresponding precursor would be 1-nitro-3-vinylbenzene. The reaction typically employs an iron(II) catalyst, such as iron(II) phthalocyanine (B1677752) or a combination of Fe(BF₄)₂·6H₂O and 2,6-pyridinedicarboxylic acid, in the presence of a nitroso source like t-butyl nitrite (B80452) (t-BuONO) and a reducing agent like sodium borohydride (B1222165) (NaBH₄). rsc.orgresearchgate.netresearchgate.net

The reaction proceeds under relatively mild conditions, often at room temperature, and can produce the desired oxime in good to excellent yields. researchgate.netresearchgate.net The proposed mechanism involves the iron center playing multiple roles: it facilitates the generation of a nucleophilic carbanion from the olefin, activates the nitrosating agent, and stabilizes the resulting nitroso intermediate, preventing dimerization and allowing for tautomerization to the final oxime product. acs.org This catalytic approach avoids the direct use of hydroxylamine and offers an alternative pathway from different starting materials.

Table 2: Iron-Catalyzed Synthesis of Aryl Oximes from Styrenes

| Catalyst System | Nitroso Source | Reductant | Solvent | Temperature | Yield Range (%) | Reference |

|---|---|---|---|---|---|---|

| Iron(II) phthalocyanine | t-Butyl nitrite | Sodium borohydride | Ethanol (B145695) | Room Temp | Moderate to High | rsc.org |

One-pot synthesis protocols are highly desirable as they reduce the number of intermediate purification steps, save time and resources, and minimize waste. nih.gov Several one-pot methods for oxime synthesis have been developed. For instance, alcohols can be directly converted to oximes in a one-pot reaction using an ionic liquid as both a promoter and medium under microwave irradiation, proceeding through an in-situ oxidation-oximation sequence. academie-sciences.fr This would allow for the synthesis of this compound directly from 1-(3-nitrophenyl)ethanol.

Another versatile approach is mechanochemistry, where carbonyl compounds are converted to their corresponding oximes by grinding the reactants (ketone, hydroxylamine hydrochloride, and a base like NaOH or Na₂CO₃) at room temperature, often with a catalyst such as Bi₂O₃. nih.govresearchgate.net This solvent-free method is environmentally friendly and efficient. nih.gov Furthermore, multi-component reactions have been designed, such as a one-pot, four-component synthesis of oxime ethers from an aldehyde, hydroxylamine, a base, and an alkyl halide, showcasing the potential for complex molecular assembly in a single step. jocpr.com The development of such protocols for this compound from precursors like 3-nitroacetophenone or its corresponding alcohol simplifies the synthetic process significantly. researchgate.netmuni.czchegg.com

Chemical Reactivity and Transformation Pathways of 1 3 Nitrophenyl Ethanone Oxime

Reactions Involving the Oxime Moiety

The oxime group (-C=N-OH) in 1-(3-nitrophenyl)ethanone oxime is the primary site of its chemical reactivity, enabling a range of transformations that are fundamental in organic synthesis. These reactions include the cleavage of the C=N bond through hydrolysis and deoximation, as well as the skeletal rearrangement to form amide derivatives via the Beckmann rearrangement.

Hydrolysis and Deoximation Processes

Hydrolysis and deoximation reactions are crucial for the conversion of oximes back to their corresponding carbonyl compounds. These processes can be achieved under acidic, reductive, or oxidative conditions, each following distinct mechanistic pathways.

The acid-catalyzed hydrolysis of oximes, including this compound, regenerates the parent ketone, 1-(3-nitrophenyl)ethanone, and hydroxylamine (B1172632). wikipedia.org This reaction is typically carried out by heating the oxime in the presence of an aqueous inorganic acid. wikipedia.org The generally accepted mechanism for this transformation involves the initial protonation of the oxime's hydroxyl group, which enhances its leaving group ability. masterorganicchemistry.com

The key steps of the acid-catalyzed hydrolysis are as follows:

Protonation of the hydroxyl group: The reaction is initiated by the protonation of the oxygen atom of the oxime by an acid, forming a good leaving group (water). masterorganicchemistry.commasterorganicchemistry.com

Nucleophilic attack by water: A water molecule then acts as a nucleophile, attacking the carbon atom of the C=N bond. masterorganicchemistry.comyoutube.com This step leads to the formation of a tetrahedral intermediate.

Proton transfer: A proton is transferred from the attacking water molecule to the nitrogen atom. masterorganicchemistry.com

Elimination of hydroxylamine: The C-N bond cleaves, leading to the elimination of hydroxylamine and the formation of a protonated carbonyl group. masterorganicchemistry.com

Deprotonation: Finally, deprotonation of the carbonyl group regenerates the ketone and the acid catalyst. youtube.com

The rate of hydrolysis can be influenced by the pH of the solution, with the maximum rate often observed around pH 4. masterorganicchemistry.com Under strongly acidic conditions, the rate-determining step is often the attack of the nucleophile (water) on the protonated oxime. masterorganicchemistry.com

Reductive deoximation provides an alternative method for converting oximes back to carbonyl compounds, often under milder conditions than acid-catalyzed hydrolysis. Various reducing agents can be employed for this purpose. For instance, the reduction of oximes using reagents like sodium metal or through hydrogenation can lead to the formation of amines. wikipedia.org However, specific conditions can be tailored to favor the formation of the ketone.

| Reagent/System | Product(s) | Notes |

| Sodium Metal | Primary and Secondary Amines | Reaction conditions can be modified to favor the formation of primary amines. wikipedia.org |

| Hydrogenation | Amines | A common method for the reduction of oximes. wikipedia.org |

| Hydride Reagents | Amines | Various hydride reagents can be utilized for this transformation. wikipedia.org |

Oxidative hydrolysis, or oxidative deoximation, represents another pathway to regenerate the carbonyl compound from the oxime. This method involves the use of an oxidizing agent. While specific examples for this compound are not detailed in the provided search results, the general principle involves the oxidation of the oxime moiety, which facilitates its cleavage to the corresponding ketone.

Beckmann Rearrangement to Amide Derivatives

The Beckmann rearrangement is a classic and synthetically important reaction of oximes, converting them into substituted amides. wikipedia.orgbyjus.com This acid-catalyzed rearrangement involves the migration of a group anti-periplanar to the hydroxyl group on the nitrogen atom. wikipedia.orgresearchgate.net For a ketoxime like this compound, this rearrangement yields an N-substituted amide.

The mechanism of the Beckmann rearrangement has been the subject of extensive study. nih.gov The generally accepted pathway proceeds as follows:

Protonation of the Hydroxyl Group: The reaction is initiated by the protonation of the oxime's hydroxyl group by an acid catalyst, such as sulfuric acid or polyphosphoric acid. masterorganicchemistry.comwikipedia.org This converts the hydroxyl group into a better leaving group (water).

Migration and Water Elimination: In a concerted step, the group anti to the leaving group migrates to the electron-deficient nitrogen atom, with the simultaneous expulsion of a water molecule. researchgate.netorganic-chemistry.org This stereospecific migration is a key feature of the rearrangement. researchgate.net This step results in the formation of a nitrilium ion intermediate.

Nucleophilic Attack by Water: A water molecule then attacks the electrophilic carbon of the nitrilium ion. byjus.com

Deprotonation and Tautomerization: Subsequent deprotonation and tautomerization of the resulting intermediate yield the final amide product. byjus.com

Computational studies have provided further insight into the mechanism, suggesting a stepwise process in some cases, particularly in concentrated acidic environments. researchgate.net These studies have also highlighted the role of solvent molecules in stabilizing the transition state. wikipedia.org The choice of acid catalyst and reaction conditions can be crucial in promoting the rearrangement over competing reactions like fragmentation. wikipedia.org

Reactions Involving the Nitro Group

The aromatic nitro group is a strong electron-withdrawing group that significantly influences the molecule's electronic properties and provides a key site for chemical transformation.

One of the most significant and widely used transformations for aromatic nitro compounds is their reduction to the corresponding primary amines. jsynthchem.com This conversion is of great industrial and synthetic importance. wikipedia.org For this compound, the selective reduction of the nitro group to an amino group, while leaving the oxime functionality intact, yields 1-(3-aminophenyl)ethanone oxime. This transformation can be achieved using various reducing agents and conditions. jsynthchem.comwikipedia.org

Common methods for the reduction of aromatic nitro groups include:

Catalytic Hydrogenation: This is a widely used industrial method employing catalysts such as Raney nickel, palladium-on-carbon (Pd/C), or platinum(IV) oxide under hydrogen pressure. wikipedia.org

Metal-Acid Systems: A classic method involves the use of a metal, such as iron, tin, or zinc, in an acidic medium. wikipedia.org

Transfer Hydrogenation: Reagents like hydrazine (B178648) hydrate (B1144303) in the presence of a catalyst (e.g., Raney nickel or iron compounds) can serve as the hydrogen source. wikipedia.org

Borohydride (B1222165) Systems: Sodium borohydride (NaBH₄), typically a mild reducing agent, can effectively reduce aromatic nitro groups when used with a catalyst, such as nickel complexes. jsynthchem.com

The choice of reagent is crucial for ensuring selectivity, preventing the reduction of the oxime group.

| Reagent/System | Typical Conditions | Selectivity Notes |

|---|---|---|

| H₂/Pd-C | Methanol or Ethanol (B145695) solvent, room temperature | Highly effective for nitro group reduction. Can sometimes affect other reducible groups depending on conditions. |

| Iron/HCl | Aqueous/alcoholic solution, heat | Classic, cost-effective method. Generally selective for the nitro group. |

| Tin(II) Chloride (SnCl₂) | Concentrated HCl, room temperature or heat | A common laboratory method for selective nitro reduction. wikipedia.org |

| Sodium Borohydride (NaBH₄)/Catalyst | Ethanol solvent, with Ni(PPh₃)₄ or similar catalyst | Offers a milder alternative to catalytic hydrogenation. jsynthchem.com |

| Sodium Hydrosulfite (Na₂S₂O₄) | Aqueous or aqueous/organic mixture | Useful for selective reductions, particularly in the presence of other reducible groups like azo dyes. wikipedia.org |

Chemo- and Regioselective Transformations of the Compound

Chemoselectivity refers to the preferential reaction of one functional group over another, while regioselectivity refers to the preferential formation of one constitutional isomer over another. mdpi.com The structure of this compound offers potential for both types of selective transformations.

The selective reduction of the nitro group to an amine in the presence of the oxime group, as detailed in section 3.2.1, is a prime example of a chemoselective reaction. rsc.org This allows for the specific modification of the aromatic ring's functionality without altering the oxime side chain.

Conversely, the oxime group can undergo its own selective reactions. The Beckmann rearrangement is a classic acid-catalyzed reaction of oximes that converts them into amides. researchgate.net For a ketoxime like this compound, this transformation would be regioselective. Depending on which group (the methyl or the 3-nitrophenyl group) migrates to the nitrogen atom, two different amide products could be formed. The stereochemistry of the oxime (E or Z isomer) dictates which group migrates, thus controlling the regiochemical outcome of the reaction.

Furthermore, the strategic application of different reaction conditions can control which part of the molecule reacts. For example, conditions that favor nucleophilic aromatic substitution might be employed, though the nitro group's meta-position makes it deactivating for this type of reaction. More commonly, electrophilic aromatic substitution on the corresponding aniline (B41778) derivative (obtained after nitro reduction) would be directed by the amino and oxime-containing groups. The ability to selectively target either the nitro or the oxime group makes this compound a versatile building block in organic synthesis. urfu.rursc.org

Structural Characterization and Isomerism of 1 3 Nitrophenyl Ethanone Oxime

Spectroscopic Analysis Techniques

A suite of spectroscopic methods is employed to characterize 1-(3-nitrophenyl)ethanone oxime, each providing unique insights into its structure.

NMR spectroscopy is a cornerstone for determining the carbon-hydrogen framework of organic molecules.

¹H NMR: The proton NMR spectrum of this compound in deuterated chloroform (B151607) (CDCl₃) reveals several key signals. A broad singlet, typically observed around δ 9.10-9.60 ppm, is characteristic of the hydroxyl proton of the oxime group (-NOH). rsc.org The aromatic protons of the 3-nitrophenyl ring appear as a multiplet in the region of δ 7.20-8.05 ppm. rsc.org A sharp singlet corresponding to the methyl protons (CH₃) is found further upfield, typically around δ 2.25-2.40 ppm. rsc.org

¹³C NMR: The carbon-13 NMR spectrum provides information about the different carbon environments in the molecule. The carbon atom of the C=N oxime group (δ ~156.1-158.1 ppm) and the carbons of the aromatic ring (δ ~123.4-137.5 ppm) are readily identified. rsc.org The carbon atom of the methyl group (CH₃) appears at a much higher field (δ ~12.3-20.1 ppm). rsc.org

| Nucleus | Chemical Shift (δ, ppm) | Description |

|---|---|---|

| ¹H | 9.10-9.60 | Broad singlet (N-OH) |

| ¹H | 7.20-8.05 | Multiplet (Aromatic H) |

| ¹H | 2.25-2.40 | Singlet (CH₃) |

| ¹³C | 156.1-158.1 | C=N |

| ¹³C | 123.4-137.5 | Aromatic C |

| ¹³C | 12.3-20.1 | CH₃ |

IR spectroscopy is instrumental in identifying the functional groups present in a molecule. The IR spectrum of this compound, typically recorded using a KBr pellet, shows several characteristic absorption bands. A broad band in the region of 3100-3400 cm⁻¹ is attributed to the O-H stretching vibration of the oxime hydroxyl group. rsc.orgrsc.org The C=N stretching vibration of the oxime is observed around 1608-1612 cm⁻¹. rsc.org Strong absorptions corresponding to the nitro group (NO₂) are present, with asymmetric and symmetric stretching vibrations appearing near 1532-1547 cm⁻¹ and 1320-1358 cm⁻¹, respectively. rsc.org Aromatic C-H and C=C stretching vibrations are also visible in the spectrum. rsc.org

| Wavenumber (cm⁻¹) | Vibrational Mode |

|---|---|

| 3100-3400 | O-H stretch (oxime) |

| 1608-1612 | C=N stretch (oxime) |

| 1532-1547 | Asymmetric NO₂ stretch |

| 1320-1358 | Symmetric NO₂ stretch |

UV-Vis spectroscopy provides information about the electronic transitions within the molecule. For oximes, the spectra can indicate the presence of the aromatic system and the oxime functionality. researchgate.net The π → π* transitions within the aromatic ring typically give rise to strong absorbance bands. researchgate.net The presence of the nitro group and the oxime can influence the position and intensity of these absorptions.

Mass spectrometry is a powerful technique for determining the molecular weight and fragmentation pattern of a compound. For this compound (C₈H₈N₂O₃), the molecular ion peak [M]⁺ would be expected at an m/z corresponding to its molecular weight (180.16 g/mol ). sigmaaldrich.comguidechem.com High-resolution mass spectrometry (HRMS) can provide the exact mass, confirming the molecular formula. rsc.org The fragmentation pattern can offer further structural clues, often involving the loss of small neutral molecules or radicals.

X-ray Crystallography for Precise Molecular Structure Elucidation

While spectroscopic methods provide valuable information about connectivity and functional groups, single-crystal X-ray crystallography offers an unambiguous determination of the three-dimensional molecular structure in the solid state. This technique can precisely measure bond lengths, bond angles, and torsion angles, providing a detailed picture of the molecule's geometry. For related oxime compounds, X-ray crystallography has been used to confirm the E/Z configuration of the oxime group and to study intermolecular interactions such as hydrogen bonding. nih.govnih.govresearchgate.net For instance, in similar structures, the oxime moiety can participate in hydrogen bonding, influencing the crystal packing. researchgate.net

Stereoisomerism in Ketoximes

Ketoximes, such as this compound, can exhibit geometrical isomerism due to the restricted rotation around the carbon-nitrogen double bond (C=N). youtube.comyoutube.comwikipedia.org This results in the possibility of two stereoisomers, designated as (E) and (Z) isomers.

The nomenclature for these isomers is based on the Cahn-Ingold-Prelog priority rules applied to the substituents on the C=N double bond. For this compound, the substituents on the carbon are the 3-nitrophenyl group and a methyl group. The substituents on the nitrogen are a hydroxyl group and a lone pair of electrons.

In the (E)-isomer (from the German entgegen, meaning opposite), the higher-priority groups on the carbon and nitrogen are on opposite sides of the C=N double bond.

In the (Z)-isomer (from the German zusammen, meaning together), the higher-priority groups on the carbon and nitrogen are on the same side of the C=N double bond.

The relative stability and formation of these isomers can be influenced by steric and electronic factors of the substituents. acs.org The interconversion between (E) and (Z) isomers is possible but often requires energy input, such as heat or light. The distinct spatial arrangement of atoms in (E) and (Z) isomers can lead to differences in their physical and chemical properties, including melting points, boiling points, and reactivity. savemyexams.com

Investigation of E/Z Isomerismmaynoothuniversity.ieresearchgate.net

The existence of E/Z isomerism in this compound is well-documented. maynoothuniversity.ieresearchgate.net The two isomers are distinct chemical entities with different spatial arrangements of the hydroxyl group (-OH) and the nitrophenyl group relative to the C=N double bond.

The investigation of this isomerism often involves the synthesis of the oxime from 1-(3-nitrophenyl)ethanone and a hydroxylamine (B1172632) salt. Typically, such syntheses result in a mixture of both E and Z isomers. google.com The ratio of these isomers can be influenced by the reaction conditions. For instance, studies on acetophenone (B1666503) oximes have shown the formation of E/Z mixtures, with the ratio quantifiable by techniques like ¹H NMR spectroscopy. In one case, acetophenone oxime was formed as an 8:1 mixture of E and Z isomers.

A general method for the stereoselective synthesis of the E isomer of aryl alkyl oximes involves treating a mixture of E and Z isomers with a protic or Lewis acid under anhydrous conditions. google.com This treatment leads to the precipitation of the E isomer as an immonium salt, while the Z isomer isomerizes to the more stable E form. Subsequent neutralization allows for the recovery of the oxime in a highly E-enriched form (greater than 98%). google.com This process underscores the inherent difference in stability between the two isomers.

Spectroscopic Differentiation of Isomersmaynoothuniversity.ie

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the differentiation and characterization of the E and Z isomers of this compound. Both ¹H and ¹³C NMR spectra exhibit distinct signals for each isomer due to the different chemical environments of the nuclei.

A ¹H NMR spectrum of a sample of this compound has been reported, though the specific isomeric composition was not detailed. researchgate.net Similarly, a ¹³C NMR spectrum is also available. researchgate.net The analysis of such spectra for a mixture of isomers would typically show two distinct sets of signals, with the integration of the ¹H NMR signals providing the ratio of the two isomers. For example, in the study of other oximes, the hydroxyl protons of the E and Z isomers have been observed at different chemical shifts, allowing for their quantification. nih.gov

The differentiation can also be achieved by analyzing the nuclear Overhauser effect (NOE) in 2D NMR experiments, which can reveal through-space proximities between the -OH proton and either the methyl or aromatic protons, thus confirming the stereochemistry.

Table 1: Available NMR Data for this compound

| Nucleus | Chemical Shift (ppm) |

| ¹H | (Spectrum available, specific shifts for isomers not detailed) researchgate.net |

| ¹³C | (Spectrum available, specific shifts for isomers not detailed) researchgate.net |

Note: The available spectra may represent a mixture of isomers or a single, unspecified isomer.

Factors Influencing Isomeric Ratios and Configuration Stabilitymdpi.com

The ratio of E and Z isomers of this compound obtained during synthesis and the stability of each configuration are influenced by several factors, including thermodynamic stability, reaction conditions, and the potential for isomerization.

Thermodynamic Stability: In many aryl alkyl oximes, the E isomer is generally found to be the more thermodynamically stable of the two. This is often attributed to reduced steric hindrance between the substituent on the nitrogen (the hydroxyl group) and the larger aromatic ring. The process of converting a mixture of E and Z isomers to a product that is over 98% E isomer through acid treatment strongly suggests that the E isomer represents the thermodynamic product. google.com

Reaction Conditions: The isomeric ratio can be subject to kinetic or thermodynamic control during the oximation reaction. mdpi.com Factors such as temperature, solvent, and the presence of catalysts can influence which isomer is preferentially formed. For example, lower temperatures might favor the kinetically controlled product, which may not necessarily be the most stable isomer. In contrast, higher temperatures can allow for equilibration, leading to a predominance of the thermodynamically more stable isomer. mdpi.com

Isomerization: The interconversion between E and Z isomers can occur, particularly under certain conditions. Studies on other oximes, such as indole-3-carboxaldehyde (B46971) oximes, have shown that isomerization can be induced by acidic conditions. mdpi.com The stability of the isomers can also differ between the solution and solid states. It has been observed that for some oximes, one isomer may be favored in solution while the other is preferentially crystallized. nih.gov The configurational stability of this compound isomers is significant, as the individual isomers may exhibit different chemical reactivity and biological activity. The energy barrier to isomerization is a key parameter in this regard. For some oximes, this barrier is substantial, making the isomers configurationally stable at ambient temperatures. maynoothuniversity.ie

Computational and Theoretical Studies on 1 3 Nitrophenyl Ethanone Oxime

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is widely employed to predict molecular geometries, energies, and other properties with high accuracy. For 1-(3-Nitrophenyl)ethanone oxime, DFT calculations can elucidate its fundamental chemical characteristics.

DFT calculations, particularly using hybrid functionals like B3LYP with appropriate basis sets (e.g., 6-31G(d,p) or 6-311++G(2d,2p)), are used to determine the optimized molecular geometry of this compound. researchgate.netnih.gov This process involves finding the lowest energy conformation of the molecule, which corresponds to its most stable structure. The analysis provides precise data on bond lengths, bond angles, and dihedral angles.

The electronic structure is heavily influenced by the nitro group (-NO2) on the phenyl ring, which is a strong electron-withdrawing group. This delocalizes the π-electrons of the aromatic system. mdpi.com DFT studies can quantify this effect by calculating the electron density distribution across the molecule. The bonding characteristics, such as the nature of the C=N oxime bond and the N-O bond, can be thoroughly analyzed to understand their strength and reactivity. researchgate.net

Table 1: Illustrative Optimized Geometric Parameters for this compound (Based on DFT Calculations for Similar Structures) Note: This table presents typical bond lengths and angles expected from a DFT calculation (e.g., at the B3LYP/6-31G(d,p) level) for the key functional groups found in the molecule. Actual values would be determined from a specific computational study.

| Parameter | Bond/Angle | Typical Calculated Value |

| Bond Lengths (Å) | C-NO2 | ~ 1.48 Å |

| C=N (oxime) | ~ 1.28 Å | |

| N-OH (oxime) | ~ 1.41 Å | |

| C-C (aromatic) | ~ 1.39 - 1.40 Å | |

| **Bond Angles (°) ** | O-N-O (nitro group) | ~ 124° |

| C-C=N (oxime) | ~ 115° - 122° | |

| C=N-O (oxime) | ~ 110° - 112° |

DFT is a powerful tool for exploring the potential energy surfaces of chemical reactions. It can be used to predict the mechanisms of reactions involving this compound, such as its synthesis, hydrolysis, or further functionalization. researchgate.net By calculating the energies of reactants, products, intermediates, and transition states, a complete reaction coordinate diagram can be constructed. youtube.com

The transition state is the highest energy point along the reaction pathway and its geometry is critical for understanding the reaction's feasibility and kinetics. youtube.com DFT calculations can locate and characterize these transition state structures, providing insights into bond-breaking and bond-forming processes. For instance, studying the tautomerization between the keto and enol forms or the E/Z isomerization of the oxime group can be achieved by mapping the energetic barriers involved. nih.gov

Frontier Molecular Orbital (FMO) theory is central to explaining chemical reactivity. researchgate.net The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. masterorganicchemistry.comyoutube.com The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity).

The energy gap between the HOMO and LUMO (E_LUMO - E_HOMO) is a critical descriptor of molecular stability and reactivity. researchgate.net A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.net For this compound, the electron-withdrawing nitro group is expected to lower the energy of the LUMO, making the molecule a better electron acceptor. DFT calculations provide precise energy values for these orbitals and map their spatial distribution, showing where electrophilic or nucleophilic attacks are most likely to occur. researchgate.netresearchgate.net

Table 2: Representative Frontier Orbital Energies (Illustrative) Note: These values are representative for nitroaromatic compounds and would be specifically calculated for this compound in a dedicated DFT study.

| Parameter | Description | Illustrative Energy (eV) |

| E_HOMO | Energy of the Highest Occupied Molecular Orbital | ~ -7.0 to -8.5 eV |

| E_LUMO | Energy of the Lowest Unoccupied Molecular Orbital | ~ -2.5 to -4.0 eV |

| HOMO-LUMO Gap | Energy difference (E_LUMO - E_HOMO) | ~ 3.5 to 5.5 eV |

Mulliken atomic charge analysis distributes the total molecular charge among the individual atoms, providing a picture of the charge distribution and identifying partial positive and negative centers. researchgate.netcapes.gov.br This information helps in understanding intermolecular interactions and identifying sites susceptible to nucleophilic or electrophilic attack.

The Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the surface of a molecule. researchgate.netresearchgate.net It is an invaluable tool for predicting reactivity.

Red regions (negative potential) indicate areas rich in electrons, which are prone to electrophilic attack. In this compound, these are expected around the oxygen atoms of the nitro group and the oxime's oxygen atom.

Blue regions (positive potential) indicate electron-deficient areas, which are susceptible to nucleophilic attack. These would likely be found around the hydrogen atom of the oxime's hydroxyl group and on the carbon atoms of the phenyl ring due to the nitro group's influence. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Methodologies for Derivative Design

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that correlate the chemical structure of a series of compounds with their biological activity or a specific property. mst.dk The fundamental principle is that the structural features of a molecule determine its activities. mdpi.com

For this compound, QSAR methodologies can be employed to design derivatives with enhanced or specific activities (e.g., as insecticidal or antibacterial agents). rsc.orgnih.gov The process involves:

Creating a dataset of structurally related derivatives with measured biological activity.

Calculating molecular descriptors for each derivative. These can include physicochemical properties (e.g., logP), electronic descriptors (e.g., HOMO/LUMO energies), and steric descriptors. mdpi.com

Developing a mathematical model using statistical methods (like multiple linear regression or machine learning) that links the descriptors to the observed activity.

Validating the model to ensure its predictive power. nih.gov

The resulting QSAR model can then be used to predict the activity of new, yet-to-be-synthesized derivatives, guiding chemists to focus on the most promising candidates and reducing the need for extensive synthesis and testing. rsc.org

Theoretical Prediction and Calculation of Physicochemical Descriptors

Beyond complex quantum chemical calculations, various computational tools and models can predict key physicochemical properties that govern a molecule's behavior, such as its solubility and membrane permeability. These descriptors are crucial for drug design and environmental fate assessment. mst.dk Several properties for this compound can be calculated from its structure. nih.gov

Table 3: Calculated Physicochemical Descriptors for this compound Data sourced from computational models and chemical databases.

| Descriptor | Value | Source |

| Molecular Formula | C8H8N2O3 | chemicalbook.com |

| Molecular Weight | 180.16 g/mol | chemicalbook.com |

| XLogP3 | 1.8 | PubChem |

| Hydrogen Bond Donor Count | 1 | PubChem |

| Hydrogen Bond Acceptor Count | 4 | PubChem |

| Rotatable Bond Count | 2 | PubChem |

| Topological Polar Surface Area | 78.9 Ų | PubChem |

| Heavy Atom Count | 13 | PubChem |

| Formal Charge | 0 | PubChem |

Applications As a Synthetic Intermediate and Building Block in Chemical Synthesis

Role in Constructing Complex Organic Architectures

1-(3-Nitrophenyl)ethanone oxime serves as a versatile starting material for the construction of more complex molecular frameworks. Its utility lies in the reactivity of both the oxime functional group and the nitro-substituted aromatic ring. The oxime moiety can undergo a variety of transformations, including rearrangements and cyclizations, while the nitro group can be reduced to an amine, providing a handle for further functionalization and ring-forming reactions. This dual reactivity allows chemists to use this compound as a foundational component, introducing nitrogen and oxygen atoms into larger, more intricate organic structures. The presence of the nitro group also influences the reactivity of the aromatic ring, enabling specific substitution patterns that are crucial in multi-step synthetic sequences.

Precursor for Diverse Nitrogen and Oxygen-Containing Heterocyclic Systems

The oxime functional group is a well-established precursor for synthesizing a wide array of heterocyclic compounds. nih.govresearchgate.net These reactions are fundamental in organic chemistry for creating ring systems that are prevalent in natural products and pharmaceutically active molecules. nih.gov The transformation of oximes, such as this compound, can lead to the formation of various nitrogen and oxygen-containing rings, including isoxazoles, isoxazolines, oxadiazoles, oxazines, and pyrroles. nih.govresearchgate.net The specific heterocyclic system obtained depends on the reaction conditions and the other reactants involved in the cyclization process.

| Heterocyclic System | Synthetic Utility from Oximes |

| Isoxazoles | Formed through cyclization reactions, serving as important five-membered heterocycles in medicinal chemistry. researchgate.net |

| Pyrroles | Can be synthesized from ketoximes, providing a pathway to this fundamental aromatic heterocyclic ring. nih.gov |

| Quinolines | The nitro group of the parent compound can be reduced to an aniline (B41778), a key intermediate for quinoline (B57606) synthesis. organic-chemistry.org |

| Pyridines | Oxime acetates can be used as building blocks for the synthesis of polysubstituted pyridines. rsc.org |

The transformation of oximes into nitrogen-containing heterocycles like pyrroles and pyridines is a significant application in synthetic chemistry.

Pyrrole (B145914) Synthesis: General methods exist for the synthesis of the pyrrole ring from ketoximes. nih.gov For instance, the Hantzsch pyrrole synthesis involves the reaction of β-ketoesters with ammonia (B1221849) and α-haloketones to produce substituted pyrroles. wikipedia.org While specific examples starting directly from this compound are not detailed in the provided literature, its structure is amenable to established synthetic routes for pyrrole formation. The synthesis of new heterocycles from pyrrole oximes has been a subject of study, indicating the potential of this class of compounds as precursors. researchgate.net

Pyridine (B92270) Synthesis: A notable method involves the use of oxime acetates to create polysubstituted pyridines under metal-free conditions. rsc.org In this approach, an oxime acetate (B1210297), which can be readily prepared from this compound, reacts with other components like aldehydes and 1,3-dicarbonyl compounds. Ammonium iodide often promotes the reaction, acting in a dual capacity to facilitate both the reduction of the N-O bond in the oxime and the subsequent condensation reactions that lead to the formation of the pyridine ring. rsc.org This method is valued for its tolerance of a wide range of functional groups, allowing for the synthesis of a diverse library of pyridine derivatives. rsc.org

This compound is a suitable starting material for the synthesis of quinoline derivatives due to its nitroarene structure. organic-chemistry.org An efficient, one-pot synthesis method involves the reaction of a nitroarene with an aldehyde and an alkyne, such as phenylacetylene, in the presence of indium and dilute hydrochloric acid. organic-chemistry.org The reaction proceeds through a sequence of steps:

Reduction: The nitro group of the starting material is reduced to an aniline.

Coupling: The newly formed aniline couples with the aldehyde and the alkyne.

Cyclization and Dehydrogenation: The resulting intermediate undergoes cyclization and subsequent dehydrogenation to yield the final quinoline derivative.

This method is particularly noteworthy for its use of water as a solvent, which offers environmental and economic advantages. organic-chemistry.org The resulting quinoline scaffolds are of significant interest due to their wide range of applications. organic-chemistry.org

Utility as a Synthetic Scaffold in Pharmaceutical Chemistry Research

The true value of this compound in pharmaceutical research lies in its role as a precursor to heterocyclic scaffolds with proven biological activity. The pyrrole, pyridine, and quinoline ring systems derived from this starting material are core components of many therapeutic agents.

| Heterocyclic Scaffold | Associated Pharmacological Activities |

| Quinoline Derivatives | Exhibit a broad spectrum of activities including anticancer, antimalarial, anti-HIV, antihypertensive, and anti-Alzheimer properties. organic-chemistry.org Certain quinolinequinones are investigated as potential NQO1-directed antitumor agents. nih.gov |

| Pyrrole Derivatives | Investigated for antimicrobial and anticancer activities. researchgate.net |

| Pyridine Derivatives | Studied for antimicrobial and anticancer properties. researchgate.net Pyrrolo[3,4-c]pyridine derivatives have been explored for various activities, including as inhibitors of enzymes relevant to diseases. nih.gov |

The synthesis of these heterocyclic derivatives from a common starting point like this compound allows researchers to generate diverse libraries of compounds for screening. For example, quinoline derivatives synthesized from nitroarenes are recognized as important intermediates for biopotent molecules. organic-chemistry.org Similarly, various synthesized pyrrole and pyridine derivatives have shown promising results in antimicrobial and anticancer screening. researchgate.net

Utilization in Agrochemical Research as a Synthetic Scaffold

The oxime functional group and the heterocyclic systems derived from it are of significant importance in the field of crop protection. nih.govresearchgate.net this compound serves as a valuable intermediate for agrochemical synthesis, primarily because it can be converted into scaffolds known to possess pesticidal properties.

Oximes and their derivatives can be cyclized to form rings such as isoxazoles and isoxazolines, which are found in various agrochemicals. nih.govresearchgate.net Furthermore, the quinoline scaffold, which can be synthesized from this oxime, is also utilized in the development of agrochemicals. organic-chemistry.org The application of oxime derivatives as intermediates is a key aspect of their role in agrochemistry, enabling the synthesis of crop protection agents that may not ultimately contain the oxime function themselves. nih.govresearchgate.net Research in this area focuses on creating new compounds with herbicidal, fungicidal, and insecticidal activity. nih.gov

Derivatization Strategies and Analogue Synthesis of 1 3 Nitrophenyl Ethanone Oxime

Oxime Ether Derivatives (O-Alkylation)

The synthesis of oxime ether derivatives from 1-(3-nitrophenyl)ethanone oxime is a common strategy to introduce a variety of alkyl and arylalkyl groups, thereby modifying the molecule's steric and electronic properties.

Synthesis via Alkylation Reactions

The O-alkylation of this compound is typically achieved by reacting the oxime with various alkyl halides. This nucleophilic substitution reaction is often facilitated by a base to deprotonate the oxime's hydroxyl group, forming a more nucleophilic oximate anion. The choice of solvent and base can influence the reaction's efficiency and yield.

In one documented approach, this compound derivatives are prepared by first synthesizing the parent oxime. This involves refluxing 1-aryl-ethanone derivatives with hydroxylamine (B1172632) hydrochloride and sodium acetate (B1210297) in ethanol (B145695) for several hours. The resulting oxime precipitate is then purified. The subsequent O-alkylation is carried out by reacting the oxime with different alkyl halides to produce the desired ether derivatives. jmpas.com A general method for this transformation involves the reaction of the oxime with an appropriate alkyl halide in the presence of a suitable base. nih.gov

For instance, the synthesis of 2-(benzo[d]thiazol-2-ylthio)-1-(3-nitrophenyl)ethanone-o-ethyl-oxime and 2-(benzo[d]thiazol-2-ylthio)-1-(3-nitrophenyl)ethanone-o-propyl-oxime has been reported with yields of 55% and 65%, respectively. jmpas.com These reactions demonstrate the feasibility of introducing both short and slightly longer alkyl chains onto the oxime oxygen.

Influence of Alkyl Group Substituents on Reaction Outcome

The nature of the alkyl group substituent introduced via O-alkylation can significantly impact the properties and potential applications of the resulting oxime ether derivatives. While the primary focus of many studies is the synthesis and characterization of these new compounds, observations can be made about the influence of the alkyl group.

For example, in a study involving oxime ether derivatives of [1-(2-naphthyl)-2-(1,2,4-triazol-1-yl)ethanone], it was noted that O-alkyl substituted oxime ethers exhibited both anticonvulsant and antimicrobial activities. In contrast, the O-arylalkyl substituted compounds were found to be inactive in both screening paradigms. nih.gov This suggests that the steric bulk and electronic nature of the substituent on the oxime ether can play a crucial role in the biological activity of the final compound. While this study does not directly involve this compound, it provides valuable insight into how alkyl group substituents can dictate the reaction outcome in terms of the final product's biological efficacy.

Oxime Ester Derivatives (O-Acylation)

O-acylation of this compound introduces an ester functionality, which can significantly alter the compound's chemical and physical properties. This transformation is typically achieved using acylating agents like acyl chlorides.

Synthesis with Acyl Chlorides

The reaction of oximes with acyl chlorides is a standard method for the preparation of oxime esters. arpgweb.com This nucleophilic addition-elimination reaction proceeds with the nucleophilic attack of the oxime's oxygen on the electrophilic carbonyl carbon of the acyl chloride. libretexts.orglibretexts.org The reaction is often carried out in the presence of a base to neutralize the hydrogen chloride byproduct. libretexts.org

A general procedure for the synthesis of oxime esters involves dissolving the corresponding oxime in a suitable solvent, such as chloroform (B151607), in the presence of a base like triethylamine (B128534) at a reduced temperature. The acyl chloride is then added to the reaction mixture. arpgweb.com This methodology can be applied to this compound to generate a variety of O-acyl derivatives. The reactivity of the acyl chloride and the specific reaction conditions will influence the yield and purity of the resulting oxime ester. The formation of these esters can be a key step in the synthesis of more complex molecules or can be the final target compound itself. researchgate.net

Incorporation into Triazole Ring Systems

The structural framework of this compound can be utilized in the construction of more complex heterocyclic systems, such as 1,2,3-triazoles. This is often achieved through multi-step synthetic sequences where the oxime or a derivative thereof acts as a key intermediate.

The synthesis of 1,2,3-triazole derivatives can be accomplished through various routes, including the reaction of aryl azides with compounds containing active methylene (B1212753) groups. nih.gov For example, 1-aryl-5-methyl-1H-1,2,3-triazole-4-carboxylic acids can be prepared from the reaction of aryl azides with ethyl acetoacetate. nih.gov These carboxylic acids can then be converted to their corresponding acid chlorides, which are versatile intermediates for further derivatization. nih.gov

In the context of this compound, one can envision its conversion to a suitable precursor that can participate in a triazole-forming reaction. For example, a synthetic pathway could involve the modification of the oxime to introduce an azide (B81097) or an alkyne functionality, which are common building blocks for copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions to form 1,4-disubstituted 1,2,3-triazoles. organic-chemistry.orgmdpi.com Alternatively, the nitrophenyl group itself can be a precursor to an azide through reduction to an amine followed by diazotization and reaction with an azide source. This azide can then be reacted with an appropriate alkyne to form the triazole ring.

A study on the synthesis of new 1H-1,2,3-triazole derivatives used 1-(4-nitrophenyl)-5-phenyl-1H-1,2,3-triazole-4-carbohydrazide as a precursor, which was then condensed with various carbonyl compounds. cardiff.ac.uk While not directly starting from this compound, this illustrates the general principle of using nitrophenyl-containing compounds in the synthesis of complex triazole systems.

Hybrid Structures with Benzthiazole Moieties

The fusion of the this compound scaffold with a benzothiazole (B30560) ring system leads to the creation of hybrid molecules with potentially novel properties. Benzothiazole and its derivatives are known for a wide range of pharmacological activities. jyoungpharm.orgijrpc.com

A synthetic approach to creating such hybrid structures involves preparing a derivative of 1-(3-nitrophenyl)ethanone that incorporates a benzothiazole moiety, which is then converted to the corresponding oxime. For instance, a general method involves the synthesis of 1-aryl-ethanone derivatives which are then reacted with hydroxylamine hydrochloride to form the oxime. jmpas.com

Specifically, the synthesis of 2-(benzo[d]thiazol-2-ylthio)-1-(3-nitrophenyl)ethanone-o-alkyl-oximes has been reported. jmpas.com This suggests a pathway where a benzothiazole group is first linked to the ethanone (B97240) backbone, likely through a thioether linkage, and then the ketone is converted to an oxime ether. The starting material for the benzothiazole component could be 2-mercaptobenzothiazole. jyoungpharm.org

Another strategy could involve the reaction of a pre-formed benzothiazole derivative with this compound. For example, a benzothiazole containing a reactive group could be coupled with the oxime under suitable conditions. The synthesis of 2-((5-(3-nitrophenyl)-1,3,4-oxadiazol-2-yl)methoxy)benzo[d]thiazole demonstrates the feasibility of linking a nitrophenyl group to a benzothiazole via an oxadiazole bridge. nih.gov This highlights the modular nature of synthesizing such hybrid structures.

Indole-Containing Oxime Ether Analogs

Indole (B1671886), a prominent heterocyclic scaffold, is found in numerous pharmacologically active compounds. nih.gov The synthesis of indole-containing oxime ether derivatives aims to combine the structural features of both indole and oxime ethers.

A general synthetic route to these analogs involves the reaction of a ketone with hydroxylamine hydrochloride to form the oxime. researchgate.net Specifically, (E)-1-(1H-indol-3-yl) ethanone O-benzyl oxime derivatives have been synthesized and evaluated for their antimicrobial activity. nih.gov This work highlights a strategy where indole-containing oxime ether derivatives were prepared and showed activity against various bacterial strains. nih.gov One compound in this series demonstrated significant potency against both susceptible and resistant strains of S. aureus. nih.gov

The synthesis of these derivatives can be achieved through various methods. Classical oximation involves treating a ketone with hydroxylamine hydrochloride in the presence of a base like pyridine (B92270) or sodium hydroxide (B78521). researchgate.net More contemporary methods utilize different catalysts and reaction conditions to improve efficiency and yield. researchgate.net

Pyrazole-Containing Oxime Ether Analogs

Pyrazole (B372694) derivatives are another important class of heterocyclic compounds with a wide range of applications. mdpi.com The synthesis of pyrazole-containing oxime ether analogs has been a subject of interest in the development of new chemical entities. nih.govmdpi.com

One approach involves a multi-step synthesis starting from commercially available precursors. For instance, a series of pyrazole oxime derivatives containing a 5-trifluoromethylpyridyl moiety were synthesized. nih.gov The process began with the reaction of 2-chloro-5-trifluoromethylpyridine with 4-hydroxybenzaldehyde (B117250) to form an intermediate, which was then reduced and chlorinated to create a key synthon. nih.gov This synthon was subsequently reacted with various 5-substituted pyrazole-4-carbaldehydes to yield the final pyrazole oxime ether derivatives. nih.gov The condensation reaction to form the oxime ether linkage was carried out smoothly using cesium carbonate as the base in acetonitrile. nih.gov

Another synthetic strategy reported the preparation of pyrazole oxime compounds carrying a substituted pyridyl moiety. mdpi.com This involved the reaction of a starting compound with mercaptobenzoic acid, followed by esterification, reduction, and chlorination to produce a key intermediate. mdpi.com

The synthesis of pyrazole derivatives themselves can be achieved through various methods, including the condensation of 1,3-dicarbonyl compounds with hydrazines. mdpi.comnih.gov Microwave-assisted synthesis and the use of nanocatalysts have been employed to improve the efficiency of these reactions. mdpi.comnih.gov

Synthesis of Trimethylsilyl (B98337) (TMS) Derivatives

The synthesis of trimethylsilyl (TMS) derivatives of this compound is a common strategy for protecting the hydroxyl group of the oxime. This derivatization is often used to increase the volatility and thermal stability of the compound for analytical techniques such as gas chromatography.

The (E)-isomer of this compound can be converted to its TMS derivative, (E)-1-(3-Nitrophenyl)-ethanone trimethylsilyloxime. nist.gov This derivative has the chemical formula C11H16N2O3Si and a molecular weight of 252.3418. nist.gov The structure of this TMS derivative has been confirmed, and it is noted that a (Z)-isomer also exists. nist.gov

Coordination Chemistry and Metal Complex Formation

Ligand Characteristics of 1-(3-Nitrophenyl)ethanone Oxime

Based on its molecular structure, this compound possesses several features that suggest its potential as a ligand. Like other oximes, it can act as a weak acid, with the hydroxyl proton being removable upon coordination to a metal center, forming an oximato ligand.

Key potential donor sites on the molecule include:

The Oxime Nitrogen: The lone pair of electrons on the sp²-hybridized nitrogen atom is a primary site for coordination to a metal ion.

The Oxime Oxygen: Upon deprotonation, the oxygen atom becomes a potent donor, often leading to the formation of stable five-membered chelate rings with the nitrogen atom.

The Nitro Group Oxygens: The presence of the nitro (-NO₂) group on the phenyl ring introduces additional potential donor atoms. It is conceivable that one of the nitro group's oxygen atoms could coordinate to a metal center.

The electronic properties of the ligand are influenced by the electron-withdrawing nature of the nitro group at the meta position of the phenyl ring. This could affect the acidity of the oxime proton and the electron-donating ability of the nitrogen atom.

Synthesis and Structural Elucidation of Metal Complexes

While general methods for synthesizing metal-oxime complexes are well-documented—typically involving the reaction of a metal salt with the oxime ligand in a suitable solvent—no specific synthesis has been reported for complexes of this compound.

Bidentate Coordination Modes (e.g., via Oxime Nitrogen and Nitro Oxygen)

A hypothetical bidentate coordination could occur in several ways. The most common for oximes is (N,O) chelation, where the deprotonated oxime group coordinates through both the nitrogen and oxygen atoms to form a stable chelate ring.

Another intriguing possibility for this specific ligand is coordination involving the oxime nitrogen and one of the oxygen atoms from the nitro group. This would result in a larger chelate ring. However, without experimental evidence, such as X-ray crystal structures or detailed spectroscopic analysis of isolated complexes, this coordination mode remains purely speculative.

Complexation with Transition Metal Ions (e.g., Copper(II), Palladium(II))

Transition metals like copper(II) and palladium(II) are known to form stable complexes with a variety of oxime-containing ligands.

Copper(II) Complexes: Copper(II) ions frequently form square planar or distorted octahedral complexes. With bidentate oxime ligands, they often form bis(ligand) complexes of the type [Cu(L)₂]. Studies on analogous compounds, such as phenolic oximes, show the formation of stable mononuclear copper(II) complexes. at.ua

Palladium(II) Complexes: Palladium(II) has a strong tendency to form square planar complexes. It readily forms complexes with nitrogen-donor ligands. Palladacycles, where the ligand is part of a cyclic structure including the palladium atom, are common with oxime ligands and are important in catalysis. researchgate.net

Despite the known affinity of these metal ions for oximes, no specific, structurally characterized complexes with this compound have been reported in the literature.

Metal-Mediated and Metal-Catalyzed Transformations Involving Oxime Ligands

Metal complexes containing oxime ligands are utilized in a variety of catalytic transformations. researchgate.netresearchgate.net The electronic and steric properties of the oxime ligand can be tuned to influence the activity and selectivity of the metal catalyst. For instance, palladium-oxime complexes have been employed as catalysts in cross-coupling reactions like the Suzuki-Miyaura and Mizoroki-Heck reactions. researchgate.net

These reactions often proceed via the formation of an intermediate palladacycle. The oxime group can act as a directing group to facilitate C-H activation, a key step in many catalytic cycles. While this is a broad and active area of research for the oxime class of compounds, there are currently no studies demonstrating the use of this compound or its metal complexes in such catalytic roles.

Future Research Directions and Emerging Areas

Development of Novel and Sustainable Synthetic Methodologies

The synthesis of oximes, including 1-(3-Nitrophenyl)ethanone oxime, has traditionally relied on the condensation of a carbonyl compound with hydroxylamine (B1172632). researchgate.nettestbook.com While effective, these methods often involve the use of organic solvents and can generate waste. nih.gov The future of synthesizing this and other oximes lies in the development of more sustainable and efficient methodologies.

Mechanochemistry: A significant leap towards greener synthesis is offered by mechanochemistry, which involves reactions conducted by grinding solid reactants together, often in the absence of a solvent. rsc.orgmdpi.com This technique has been successfully applied to the synthesis of various oximes from aldehydes and ketones with high yields and minimal waste. nih.govresearchgate.net Future research could focus on optimizing mechanochemical routes for the gram-scale synthesis of this compound from 3-nitroacetophenone and hydroxylamine hydrochloride, potentially using a solid base like sodium hydroxide (B78521) or sodium carbonate. researchgate.netmdpi.com The advantages of this approach include reduced solvent usage, potentially faster reaction times, and a lower environmental footprint. mdpi.com

Flow Chemistry: Continuous flow chemistry presents another avenue for the sustainable and scalable production of this compound. energetic-materials.org.cnyoutube.com Flow reactors offer superior control over reaction parameters such as temperature, pressure, and mixing, leading to improved yields and safety, especially for reactions involving potentially hazardous intermediates. youtube.comyoutube.com The synthesis of nitroaromatic compounds, for instance, has been shown to benefit from the enhanced safety and efficiency of flow systems. acs.orgnih.gov Researchers could develop a continuous flow process for the oximation of 3-nitroacetophenone, enabling on-demand synthesis and facile integration into multi-step reaction sequences.

Organocatalysis: The use of small organic molecules as catalysts, or organocatalysis, provides a metal-free alternative for accelerating oxime formation. mdpi.com Catalysts like aniline (B41778) and its derivatives have been shown to significantly enhance the rate of hydrazone and oxime formation at neutral pH. nih.gov Future investigations could explore the efficacy of various organocatalysts, such as 2-aminophenols or 2-(aminomethyl)benzimidazoles, in promoting the synthesis of this compound. nih.gov This approach aligns with the principles of green chemistry by avoiding the use of potentially toxic metal catalysts. mdpi.com

Exploration of Unprecedented Chemical Transformations

The reactivity of the oxime functionality in this compound is a rich field for exploration, with the potential to uncover novel chemical transformations.

Photoredox Catalysis: Visible-light photoredox catalysis has emerged as a powerful tool for initiating novel chemical reactions under mild conditions. rsc.orgacs.org This technique can be employed to generate highly reactive intermediates from oximes and their derivatives. For instance, the fragmentation of oxime ethers under photoredox conditions can lead to the formation of alkylnitrile radicals, which can then participate in further bond-forming reactions. rsc.org Future research could investigate the photoredox-catalyzed transformations of this compound derivatives, potentially leading to the development of new methods for C-C and C-N bond formation. The nitro group in the molecule could also play a role in its photochemical behavior. acs.orgnih.gov

Oxime Radicals: The generation and subsequent reactions of oxime radicals (iminoxyl radicals) offer a pathway to novel molecular architectures. nih.gov These radicals can undergo intramolecular cyclizations or intermolecular coupling reactions. nih.gov Research into the generation of the this compound radical and its subsequent reactivity could lead to the synthesis of novel heterocyclic compounds, which are prevalent in medicinal chemistry. nih.gov

Beckmann Rearrangement: The Beckmann rearrangement, a classic reaction of oximes to form amides, can be revisited using modern catalytic systems. unive.it Organocatalysts like trifluoroacetic acid have been shown to effectively promote this rearrangement. unive.it A detailed study of the Beckmann rearrangement of this compound could provide an efficient route to N-(3-nitrophenyl)acetamide, a potentially valuable building block.

Advanced Computational Modeling for Rational Design of Chemical Reactions

Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for understanding and predicting the behavior of molecules. biointerfaceresearch.comnih.gov

Reaction Mechanism and Regioselectivity: DFT calculations can be employed to elucidate the mechanisms of known and novel reactions of this compound. For example, computational studies can analyze the energetics of different pathways in the photoredox-catalyzed transformations or the Beckmann rearrangement, providing insights into the factors that control regioselectivity and stereoselectivity. researchgate.net Understanding the reaction mechanism at a molecular level is crucial for optimizing reaction conditions and designing more efficient catalysts. researchgate.net

Predicting Reactivity and Properties: Computational models can predict various properties of this compound and its derivatives, including their electronic structure, stability, and reactivity. biointerfaceresearch.commdpi.com Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) can provide information about the molecule's susceptibility to nucleophilic or electrophilic attack. biointerfaceresearch.com This predictive capability can guide the rational design of new experiments and accelerate the discovery of novel reactivity.

Potential Integration into Specialized Chemical Materials Science

The unique combination of functional groups in this compound makes it an attractive candidate for incorporation into advanced materials.

Supramolecular Chemistry and Crystal Engineering: The oxime functionality is known to participate in hydrogen bonding, making it a valuable building block for constructing supramolecular assemblies. acs.orgrsc.org The presence of the nitro group adds another potential interaction site. Future research could explore the self-assembly of this compound and its derivatives to form well-defined, hydrogen-bonded architectures in the solid state. These materials could have interesting properties and applications in areas such as gas storage or molecular recognition. rsc.org

Covalent Adaptable Networks (CANs): Oxime chemistry has been utilized in the development of Covalent Adaptable Networks (CANs), which are polymers that can be reprocessed and healed. rsc.org The dynamic nature of the oxime linkage allows for the rearrangement of the polymer network under specific stimuli. This compound could be functionalized and incorporated as a cross-linker into polymer chains to create novel CANs. The nitro group could be further modified to tune the material's properties.

Ligands for Metal Complexes: Oximes are excellent ligands for a variety of metal ions. tandfonline.comwikipedia.org The coordination chemistry of this compound with different transition metals could be explored. The resulting metal complexes may exhibit interesting catalytic, magnetic, or optical properties. tandfonline.com The nitro group could also serve as a coordination site or be reduced to an amino group to create multidentate ligands.

Q & A

Q. What are the common synthetic routes for preparing 1-(3-Nitrophenyl)ethanone oxime?

The synthesis typically involves two steps: (1) Preparation of 3-nitroacetophenone via Friedel-Crafts acylation of nitrobenzene derivatives. highlights that Friedel-Crafts reactions succeed only in specific regiochemical contexts due to the deactivating nitro group. Acetyl chloride or acetic anhydride is reacted with nitrobenzene derivatives using Lewis acids like AlCl₃ . (2) Oximation of the ketone: Reacting 3-nitroacetophenone with hydroxylamine hydrochloride in a polar solvent (e.g., ethanol/water) under reflux conditions. Yields depend on stoichiometry and pH control .

Q. What spectroscopic techniques are critical for characterizing this compound?

Key techniques include:

- NMR spectroscopy : ¹H and ¹³C NMR to confirm oxime formation (e.g., disappearance of ketone carbonyl signals and appearance of C=N-OH peaks).

- IR spectroscopy : Stretching frequencies for C=N (~1600 cm⁻¹) and O-H (~3200 cm⁻¹) .

- Mass spectrometry (MS) : Molecular ion peaks and fragmentation patterns for structural confirmation, as demonstrated in NIST databases .

- X-ray crystallography : For absolute configuration determination, using software like SHELX .

Q. What safety precautions should be taken when handling this compound?

While direct toxicity data are limited, structural analogs (e.g., 1-(2-Amino-6-nitrophenyl)ethanone) suggest avoiding inhalation/contact with dust or vapors. Use PPE (gloves, goggles) and work in a fume hood. Precautionary codes P261 and P262 (avoid breathing mist, prevent skin/eye contact) from analogous compounds apply .

Q. How can solubility properties influence purification strategies for this oxime?

The compound’s moderate polarity allows purification via recrystallization from ethanol/water mixtures. Column chromatography (silica gel, ethyl acetate/hexane eluent) is effective for removing nitro-group byproducts. Solubility in DMSO or DMF facilitates NMR analysis .

Q. What are typical reaction conditions for oxime derivatives in further functionalization?

Oximes can undergo condensation (e.g., with aldehydes to form nitrones) or reduction (e.g., using LiAlH₄ to yield amines). Reaction kinetics depend on pH and temperature, as seen in studies of similar oxime esters .

Advanced Research Questions

Q. How can DFT calculations predict the electronic structure and reactivity of this compound?

Density Functional Theory (DFT) models, such as those based on the Colle-Salvetti correlation-energy formula, can simulate electron density distributions and frontier molecular orbitals (HOMO/LUMO). These predict sites for electrophilic/nucleophilic attack and charge transfer interactions, aiding in reaction mechanism studies .

Q. What strategies address regioselectivity challenges in Friedel-Crafts synthesis of the precursor ketone?

The nitro group’s strong electron-withdrawing effect deactivates the aromatic ring, limiting acylation to specific positions. Computational modeling (e.g., Fukui indices) or directing groups (e.g., temporary protecting groups) can enhance regiochemical control. Experimental optimization of Lewis acid catalysts (e.g., FeCl₃ vs. AlCl₃) is critical .

Q. How can contradictions in reported NMR chemical shifts be resolved?

Discrepancies may arise from solvent effects, concentration, or impurities. Cross-referencing with high-resolution databases (e.g., NIST Chemistry WebBook) and using deuterated solvents for consistency are recommended. 2D NMR techniques (COSY, HSQC) clarify ambiguous assignments .

Q. What mechanistic insights explain oximation reaction kinetics?

The reaction follows a two-step mechanism: (1) Nucleophilic attack by hydroxylamine on the carbonyl carbon, forming a tetrahedral intermediate. (2) Proton transfer and dehydration. Rate-determining steps can be studied via pH-dependent kinetic assays or isotopic labeling .

Q. How can SHELX software improve crystallographic analysis of oxime derivatives?

SHELX programs (e.g., SHELXL) refine crystal structures by optimizing parameters like thermal displacement and occupancy. For oximes, hydrogen bonding networks (O-H⋯N) can be modeled using Fourier difference maps, enhancing accuracy in bond-length and angle determinations .

Q. How are bioactivity assays designed for oxime derivatives in medicinal chemistry?

Oximes are screened for antimicrobial or anticancer activity using:

- In vitro assays : MIC (Minimum Inhibitory Concentration) against bacterial/fungal strains.

- Docking studies : Targeting enzymes like topoisomerases or cytochrome P450, as seen in adamantane-oxime hybrids .

- SAR analysis : Modifying substituents (e.g., nitro groups) to correlate structure with activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.